2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide
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Overview
Description
2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide is a synthetic organic compound that features a pyridinium ring and a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a series of reactions starting from pyridine derivatives.
Attachment of the Fluorenyl Group: The fluorenyl group is introduced via a Friedel-Crafts acylation reaction, where fluorenone reacts with an appropriate acylating agent.
Quaternization: The final step involves the quaternization of the pyridinium nitrogen with a bromide source to form the bromide salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can take place at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce dihydropyridine compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring may interact with nucleophilic sites, while the fluorenyl group can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone chloride
- 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone iodide
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1-pyridiniumyl)-1-(9H-2-fluorenyl)-1-ethanone bromide lies in its specific combination of the pyridinium and fluorenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3,5-dimethylpyridin-1-ium-1-yl)-1-(9H-fluoren-2-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20NO.BrH/c1-15-9-16(2)13-23(12-15)14-22(24)18-7-8-21-19(11-18)10-17-5-3-4-6-20(17)21;/h3-9,11-13H,10,14H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNYPKGWJATBU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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